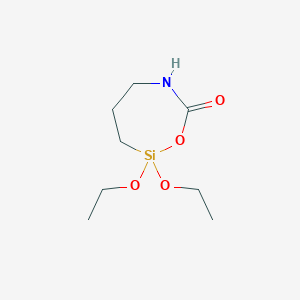
2,2-Diethoxy-1,6,2-oxazasilepan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-1,6,2-oxazasilepan-7-one is a heterocyclic compound that contains silicon, oxygen, and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one typically involves the reaction of silicon-containing precursors with ethoxy groups and nitrogen-containing compounds. One common method includes the reaction of 2,2-diethoxytetrahydrofuran with silicon-based reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1,6,2-oxazasilepan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Diethoxy-1,6,2-oxazasilepan-7-one has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one involves its interaction with molecular targets and pathways within a given system. The compound’s silicon, oxygen, and nitrogen atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-1,6-diaza-2-silacyclooctane: Another silicon-containing heterocycle with similar structural features.
2,2-Diethoxytetrahydrofuran: A related compound used in the synthesis of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one.
Uniqueness
This compound is unique due to its specific ring structure that incorporates silicon, oxygen, and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62305-46-8 |
|---|---|
Molecular Formula |
C8H17NO4Si |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2,2-diethoxy-1,6,2-oxazasilepan-7-one |
InChI |
InChI=1S/C8H17NO4Si/c1-3-11-14(12-4-2)7-5-6-9-8(10)13-14/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
IYSQFEDBYSRGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(CCCNC(=O)O1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















